![molecular formula C20H17N5O2 B2894615 2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891113-46-5](/img/structure/B2894615.png)
2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a novel organic compound . It is a derivative of 1,2,4-triazole , a significant heterocycle that exhibits broad biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like the one , has been a subject of research . These scaffolds are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthetic methods reported provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Wissenschaftliche Forschungsanwendungen
Antiproliferative Applications
Compounds incorporating the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety have been explored for their antiproliferative activities. For instance, derivatives of this compound class have demonstrated the ability to inhibit the proliferation of endothelial and tumor cells. Such activities suggest potential applications in cancer research, specifically in the development of novel anticancer agents (Ilić et al., 2011).
Antiviral Applications
Research into benzamide-based 5-aminopyrazoles and their corresponding pyrazolo and triazine derivatives, which share a similar structural backbone, has uncovered significant anti-avian influenza virus activities. These compounds offer a promising avenue for the development of antiviral therapeutics, especially against strains like H5N1, indicating their potential in addressing global health challenges related to viral infections (Hebishy et al., 2020).
Antimicrobial Applications
The synthesis and evaluation of thienopyrimidine derivatives incorporating triazolo and pyridazine moieties have revealed pronounced antimicrobial activity. This suggests their utility in developing new antimicrobial agents capable of combating various bacterial and fungal infections, which is critical in the era of increasing antibiotic resistance (Bhuiyan et al., 2006).
Antioxidant Activities
Derivatives of the triazolopyrimidines, including those related to the specified compound, have been synthesized and evaluated for their biological activities, showing notable antioxidant properties. Such activities are essential for counteracting oxidative stress, a factor in many chronic diseases, indicating their potential in therapeutic applications (Gilava et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of MLS000685763, also known as 2-ethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide or SMR000324272, are currently undisclosed . The compound is in the early stages of clinical trials, and its specific targets are yet to be revealed .
Mode of Action
It’s worth noting that compounds containing a 1,2,4-triazole moiety, such as mls000685763, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
1,2,4-triazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Result of Action
The specific molecular and cellular effects of MLS000685763’s action are currently undisclosed . Given the broad range of biological activities exhibited by 1,2,4-triazole derivatives , it is anticipated that MLS000685763 may have significant therapeutic potential.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-2-27-18-9-4-3-8-16(18)20(26)22-15-7-5-6-14(12-15)17-10-11-19-23-21-13-25(19)24-17/h3-13H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQPUQRBHVGFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.